molecular formula C6H4FNO3 B6151528 5-fluoro-2-hydroxypyridine-4-carboxylic acid CAS No. 1214385-23-5

5-fluoro-2-hydroxypyridine-4-carboxylic acid

Cat. No.: B6151528
CAS No.: 1214385-23-5
M. Wt: 157.10 g/mol
InChI Key: SQAUYVSHDAQVEK-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxypyridine-4-carboxylic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both fluorine and hydroxyl groups in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-hydroxypyridine-4-carboxylic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-hydroxypyridine-4-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-hydroxypyridine
  • 2-Hydroxypyridine-4-carboxylic acid
  • 5-Fluoro-2-pyridone-4-carboxylic acid

Uniqueness

5-Fluoro-2-hydroxypyridine-4-carboxylic acid is unique due to the simultaneous presence of fluorine and hydroxyl groups, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1214385-23-5

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

SQAUYVSHDAQVEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)F)C(=O)O

Purity

95

Origin of Product

United States

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